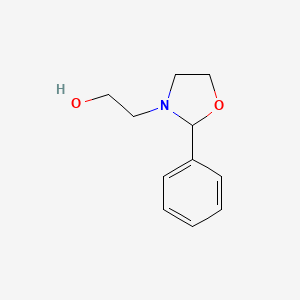

2-(2-phenyloxazolidin-3-yl)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

13657-17-5 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-oxazolidin-3-yl)ethanol |

InChI |

InChI=1S/C11H15NO2/c13-8-6-12-7-9-14-11(12)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |

InChI Key |

SOXALKOOANKAEB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N1CCO)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Aspects of 2 2 Phenyloxazolidin 3 Yl Ethanol Derivatives

Asymmetric Synthesis Strategies for Oxazolidine-Containing Compounds

The construction of oxazolidine-containing compounds with high stereoselectivity is a significant area of research. Various asymmetric synthesis strategies have been developed to achieve this, often relying on the use of chiral starting materials or catalysts to control the formation of stereocenters.

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with a high degree of stereocontrol. rsc.org Evans' oxazolidinones, a class of chiral auxiliaries developed by David A. Evans, are among the most widely used and effective for a variety of asymmetric transformations. rsc.orgwikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available chiral amino acids and can be attached to a substrate to direct the stereochemical outcome of a subsequent reaction. santiago-lab.com

The general strategy involves the acylation of the Evans' oxazolidinone, followed by a stereoselective reaction at the α-position of the acyl group. santiago-lab.com The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. rsc.org The high diastereoselectivity achieved in these reactions is a key advantage of this methodology. rsc.org After the desired transformation, the chiral auxiliary can be cleaved under mild conditions to afford the enantiomerically enriched product and the recovered auxiliary can often be recycled. sigmaaldrich.com

Evans' oxazolidinones have been successfully employed in a wide range of asymmetric reactions, including:

Alkylation reactions: The enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation, providing a reliable method for the synthesis of α-substituted chiral carboxylic acid derivatives. rsc.orgrsc.org

Aldol (B89426) reactions: The boron enolates of N-acyloxazolidinones react with aldehydes to produce syn-aldol adducts with excellent stereocontrol. wikipedia.orgsantiago-lab.com This has been a cornerstone in the synthesis of complex natural products. wikipedia.org

Diels-Alder reactions: N-Acryloyl oxazolidinones can function as chiral dienophiles in Diels-Alder reactions, leading to the formation of chiral cyclohexene (B86901) derivatives. sigmaaldrich.com

Michael additions: These auxiliaries also direct the conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones with high diastereoselectivity. sigmaaldrich.com

The predictable stereochemical outcomes and the broad applicability of Evans' oxazolidinones have made them indispensable tools in the total synthesis of numerous biologically active natural products. rsc.orgrsc.org

Stereoselective cyclization reactions provide a direct and efficient route to the oxazolidine (B1195125) ring system. These methods often involve the intramolecular cyclization of a precursor molecule containing the necessary functional groups and a pre-existing stereocenter to guide the stereochemical outcome of the ring closure.

One common approach involves the cyclization of β-amino alcohols. nih.govrsc.org The reaction of a β-amino alcohol with reagents like phosgene (B1210022) or its derivatives can lead to the formation of an oxazolidinone ring. nih.govrsc.org The stereochemistry of the starting β-amino alcohol directly translates to the stereochemistry of the resulting oxazolidine. However, this method's utility can be limited by the availability of the enantiomerically pure β-amino alcohol precursors. nih.govrsc.org

Alternative strategies for stereoselective cyclization include:

Reaction of epoxides with isocyanates: This method can produce oxazolidinones, with the stereochemistry of the epoxide being transferred to the product. nih.gov

Reaction of aziridines with carbon dioxide: This approach also offers a pathway to oxazolidinones, preserving the stereochemistry of the starting aziridine (B145994). nih.gov

Intramolecular aminohydroxylation: This process can be used to construct the oxazolidine ring from an unsaturated precursor. acs.org

Tandem olefin isomerization/intramolecular hydroamination: This strategy allows for the synthesis of 2-alkyl-substituted 1,3-oxazolidines with high regioselectivity. organic-chemistry.org

Palladium-catalyzed decarboxylative cycloaddition: The reaction of vinylethylene carbonates with imines, catalyzed by a palladium complex, yields 4-vinyloxazolidines with high enantio- and diastereoselectivity. organic-chemistry.org

Acid-catalyzed ring-opening of oxazolidinone-fused aziridines: This method provides a stereocontrolled route to 2-amino ethers, which can be precursors to oxazolidinones. acs.orgacs.org The stereochemical outcome is influenced by the substitution pattern of the aziridine and the nature of the alcohol used. acs.org

Carbon dioxide-based cyclization of amino alcohols: Utilizing n-butyl chloride as a mild dehydrating reagent allows for the cyclization of 1,2- and 1,3-amino alcohols with CO2 to form oxazolidinones with retention of stereochemistry. acs.org

A notable example of a stereoselective cyclization is the synthesis of 4,5-disubstituted oxazolidin-2-ones through a combination of an asymmetric aldol reaction and a modified Curtius rearrangement. nih.govmdpi.com This approach allows for the rapid construction of complex oxazolidinone scaffolds. nih.gov In a specific application, an asymmetric aldol addition of a chlorotitanium enolate to 2-benzyloxyacetaldehyde yielded a syn-aldol adduct. Subsequent treatment with trimethylsilyl (B98337) azide (B81097) initiated a nucleophilic azidation/Curtius reaction, leading to the formation of the desired cyclic carbamate (B1207046) as a single diastereomer. mdpi.com

The development of novel catalytic systems continues to expand the scope of stereoselective cyclization reactions for the synthesis of oxazolidines. For instance, a chiral magnesium phosphate (B84403) catalyst has been shown to be highly effective in the one-pot synthesis of 1,3-oxazolidines from the enantioselective addition of alcohols to imines followed by intramolecular cyclization. acs.orgorganic-chemistry.org

Enantioselective Approaches to Oxazolidine Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic starting material. This is often achieved through the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces or groups of a prochiral substrate.

Several enantioselective methods have been developed for the synthesis of oxazolidine derivatives:

Catalytic Asymmetric Hydrogenation: An efficient synthesis of optically active 4-substituted 2-oxazolidinones has been achieved through the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones. rsc.org This method provides excellent enantioselectivities (up to 96% ee) and high yields for a variety of substrates. rsc.org

Multi-component Reactions: An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been developed to synthesize multi-substituted 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. nih.gov This reaction proceeds via a cascade process and involves a kinetic resolution of the epoxides. nih.gov

Organocatalysis: Chiral Brønsted acids have been used to catalyze the desymmetrization of p-quinols via an acetalization/Michael cascade, leading to the synthesis of 1,3-oxazolidine products with modest enantioselectivity. nih.gov

Enzymatic C(sp3)−H Amination: A biocatalytic strategy for the synthesis of enantioenriched oxazolidinones has been reported, utilizing engineered myoglobin-based catalysts for the intramolecular C(sp3)−H amination of carbamate derivatives. researchgate.net This method demonstrates broad substrate scope and high enantioselectivity. researchgate.net

Palladium-Catalyzed Asymmetric Cycloaddition: The reaction of racemic butadiene monoxide with aryl imines in the presence of a chiral palladium or nickel catalyst provides an enantioselective synthesis of 1,3-oxazolidines with up to 94% ee. nih.gov

These enantioselective approaches offer powerful alternatives to methods relying on chiral auxiliaries or pre-existing stereocenters, providing direct access to optically active oxazolidine derivatives.

Control of Stereochemistry within the Oxazolidine Ring System

The control of stereochemistry within the oxazolidine ring system is crucial for its application as a chiral auxiliary and for the synthesis of specific stereoisomers of biologically active molecules. The relative and absolute stereochemistry of substituents on the oxazolidine ring can be controlled through various synthetic strategies.

The formation of the oxazolidine ring from a chiral precursor, such as a β-amino alcohol, directly determines the stereochemistry at the corresponding carbon atoms. For example, the cyclization of (1R,2S)-norephedrine with a carbonyl source will yield an oxazolidine with a specific trans relationship between the phenyl and methyl groups.

In reactions involving chiral auxiliaries like Evans' oxazolidinones, the stereochemistry is controlled by the steric bulk of the substituent on the auxiliary. wikipedia.org The substituent at the C4 position of the oxazolidinone ring directs the incoming electrophile to the less hindered face of the enolate, leading to a predictable diastereomeric outcome. rsc.org The Z-enolate, which is preferentially formed, coordinates with the metal cation in a chelated transition state, and the electrophile attacks from the face opposite to the C4 substituent. rsc.org

Stereoselective cyclization reactions also offer a high degree of control over the stereochemistry of the oxazolidine ring. For instance, in the synthesis of 4,5-disubstituted oxazolidin-2-ones via an aldol/Curtius reaction sequence, the stereochemistry of the newly formed stereocenters is dictated by the facial selectivity of the aldol addition. nih.gov Similarly, the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives generates cis-disubstituted oxazolidines with good to excellent diastereoselectivity. organic-chemistry.org

Furthermore, the stereochemical outcome of ring-opening reactions of oxazolidinone-fused aziridines is highly dependent on the substitution pattern of the aziridine and the nature of the nucleophile. acs.org For example, reactions of monosubstituted aziridines with primary, secondary, and tertiary alcohols consistently yield the corresponding 2-amino ethers with high diastereoselectivity. acs.org

The stereoelectronic effects within the oxazolidine ring can also play a role in its reactivity and stereochemical control. The n(N)→σ*(C–O) electron delocalization, known as the endo-anomeric effect, can influence the cleavage of the intracyclic C–O bond. researchgate.net

Structural Modifications and Derivatization of 2 2 Phenyloxazolidin 3 Yl Ethanol and Its Analogues

Synthesis of Analogues with Varied Substituents on the Phenyloxazolidine Core

The phenyloxazolidine core is a common target for introducing chemical diversity. Substituents on the phenyl ring can significantly influence the electronic properties, lipophilicity, and steric profile of the entire molecule.

One common strategy involves starting with substituted benzoic acids or benzaldehydes. For instance, the synthesis of substituted 2-(3-aminophenyl) oxazolopyridines, an analogue class, begins with a substituted 3-nitrobenzoic acid which is condensed with 2-amino-3-hydroxypyridine (B21099) to form the heterocyclic core. nih.gov Subsequent reduction of the nitro group to an amine provides a handle for further derivatization. nih.gov This approach allows for the introduction of a wide array of substituents onto the phenyl ring.

Another versatile method is the use of cross-coupling reactions, such as the Suzuki coupling. This reaction can be employed to attach various aryl or substituted aryl groups to the core structure. For example, a bromo-substituted oxazolopyridine can be reacted with different phenylboronic acids to generate analogues with diverse phenyl substituents at a specific position. nih.gov

Enantioselective synthesis methods have also been developed to produce a broad range of 1,3-oxazolidines with high yields. organic-chemistry.org These methods often utilize chiral catalysts, such as chiral magnesium phosphate (B84403), to control the stereochemistry of the resulting molecule during the cyclization process. organic-chemistry.org

Table 1: Synthetic Strategies for Phenyloxazolidine Core Modification

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Condensation Reaction | Condensing a substituted benzoic acid with an amino alcohol to form the substituted oxazolidine (B1195125) ring system. | Reaction of 3-nitrobenzoic acid with 2-amino-3-hydroxypyridine. | nih.gov |

| Suzuki Cross-Coupling | Palladium-catalyzed coupling of a halogenated phenyloxazolidine with a boronic acid to introduce new aryl groups. | Coupling of a bromo-substituted oxazolopyridine with phenylboronic acid. | nih.gov |

| Catalytic Cyclization | Enantioselective addition of alcohols to imines followed by intramolecular cyclization using a chiral catalyst. | Use of a chiral magnesium phosphate catalyst to synthesize a range of 1,3-oxazolidines. | organic-chemistry.org |

Modifications and Extension at the Ethanol (B145695) Moiety

The 2-hydroxyethyl group attached to the nitrogen of the oxazolidine ring offers a prime site for modification. The terminal hydroxyl group is a versatile functional handle that can be readily transformed into other functional groups to alter the molecule's polarity, size, and hydrogen-bonding capabilities.

Standard synthetic transformations can be applied to the ethanol moiety. These include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, introducing new reactive sites or changing the electronic nature of the side chain.

Esterification and Etherification: The hydroxyl group can react with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively. This is a common strategy to increase lipophilicity.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce nitrogen, sulfur, or halogen-containing functional groups.

Chain Extension: The ethanol side chain can be extended through multi-step synthetic sequences, for example, by converting the alcohol to a halide, followed by reaction with a cyanide and subsequent reduction or hydrolysis.

An analogous transformation has been demonstrated in the study of isoxazolidine (B1194047) derivatives, where a carbonyl group was reduced using sodium borohydride (B1222165) to yield a hydroxymethyl group, highlighting the feasibility of such modifications on similar heterocyclic systems. nih.gov

Introduction of Additional Heterocyclic Systems to Oxazolidine Derivatives

Fusing or linking additional heterocyclic rings to the core structure is a powerful strategy to create novel chemical entities with potentially enhanced biological activities. This approach can lead to compounds with unique three-dimensional shapes and pharmacophoric features.

Several research efforts have successfully incorporated various heterocyclic systems:

Imidazopyridines: Substituted 2-(3-aminophenyl) oxazolopyridines have served as precursors for the synthesis of imidazopyridines, which have shown potent antiparasitic activity. nih.gov

Triazolopyrimidines: A series of organic-chemistry.orgnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Chikungunya virus replication. nih.govnih.gov The synthesis often involves building the triazolopyrimidine scaffold and then attaching it to other molecular fragments.

Thiazoles and Pyrazoles: Thiazole and pyrazole (B372694) rings are frequently incorporated into bioactive molecules. nih.govnih.gov For example, pyrazolyl-thiazole derivatives of thiophene (B33073) have been synthesized and shown to possess antimicrobial and antioxidant properties. nih.gov The synthesis can involve the condensation of key intermediates to form the desired linked heterocyclic system. nih.gov

Nitroimidazoles: Hybrid molecules combining the oxazolidinone core with a nitroimidazole moiety have been developed as promising antibacterial agents. nih.gov

Imidazo[1,2-α]pyridines: These fused heterocyclic systems can be synthesized via mechanochemical methods, offering an environmentally friendly route to these valuable compounds. researchgate.net

Table 2: Examples of Appended Heterocyclic Systems

| Appended Heterocycle | Synthetic Approach | Resulting Compound Class | Reference |

|---|---|---|---|

| Imidazopyridine | Cyclization of an acylated aminophenyl-oxazolopyridine. | 2-(3-aminophenyl) imidazopyridines | nih.gov |

| organic-chemistry.orgnih.govresearchgate.netTriazolo[4,5-d]pyrimidine | Multi-step synthesis to construct the core scaffold. | organic-chemistry.orgnih.govresearchgate.netTriazolo[4,5-d]pyrimidine derivatives | nih.govnih.gov |

| Thiazole | Condensation of key intermediates like 2-phenylthiazol-4(5H)-one with substituted benzaldehydes. | (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives | nih.gov |

| Pyrazole | Synthesis and post-functionalization of pyrazolo[1,5-a]pyrimidines. | Coumarin-substituted pyrazole derivatives | nih.gov |

Derivatization Strategies for Targeted Research Applications

The derivatization of the 2-(2-phenyloxazolidin-3-yl)ethanol scaffold is often guided by a specific therapeutic target or research application. By systematically modifying the structure, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties.

Antiparasitic Agents: Derivatization of an oxazolopyridine core led to the identification of an imidazopyridine analogue with potent activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. The modifications were aimed at improving efficacy and drug-like properties, resulting in a compound that could cure infected mice at low oral doses. nih.gov

Enzyme Inhibitors for Oncology: A series of organic-chemistry.orgnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivatives were designed and synthesized as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer. nih.gov Structure-activity relationship studies revealed that specific substituents were crucial for potent inhibition, and docking studies helped to understand the binding interactions with the enzyme's active site. nih.gov

Antiviral Agents: A family of organic-chemistry.orgnih.govresearchgate.nettriazolo[4,5-d]pyrimidin-7(6H)-ones was identified as selective inhibitors of Chikungunya virus (CHIKV) replication. nih.gov The most potent compound in the series exhibited low micromolar activity with a high selectivity index, making it a promising starting point for the development of a clinical candidate. nih.gov

Antimicrobial Agents: To combat drug-resistant pathogens, researchers have designed quinazoline (B50416) derivatives linked to a benzothiazole (B30560) moiety. researchgate.net These compounds were evaluated for their ability to inhibit DNA gyrase, a key bacterial enzyme, and molecular docking studies were used to predict their binding modes. researchgate.net

Anti-Melanogenic Compounds: By combining structural features of known tyrosinase inhibitors, a novel class of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives was designed. nih.gov These compounds were synthesized and evaluated for their ability to inhibit human tyrosinase, an enzyme involved in melanin (B1238610) production, with one derivative showing potent activity. nih.gov

Table 3: Derivatization for Targeted Applications

| Target Application | Biological Target | Derivatization Strategy | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Human African Trypanosomiasis | Trypanosoma brucei | Conversion of oxazolopyridine to imidazopyridine and acylation of the amino group. | Substituted 2-(3-aminophenyl) imidazopyridines | nih.gov |

| Oncology | Lysine-Specific Demethylase 1 (LSD1) | Introduction of a organic-chemistry.orgnih.govresearchgate.nettriazolo[4,5-d]pyrimidine scaffold with flexible linkers. | organic-chemistry.orgnih.govresearchgate.netTriazolo[4,5-d]pyrimidine derivatives | nih.gov |

| Antiviral (Chikungunya) | CHIKV Replication Machinery | Synthesis of a organic-chemistry.orgnih.govresearchgate.nettriazolo[4,5-d]pyrimidin-7(6H)-one core. | organic-chemistry.orgnih.govresearchgate.netTriazolo[4,5-d]pyrimidin-7(6H)-ones | nih.gov |

| Antibacterial | DNA Gyrase | Fusion of quinazoline and benzothiazole heterocyclic systems. | 2-phenyl-3-(substituted benzo[d]thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives | researchgate.net |

Spectroscopic Characterization Methodologies in Oxazolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the context of 2-(2-phenyloxazolidin-3-yl)ethanol, specific proton signals can be assigned to the various parts of the molecule, including the phenyl group, the oxazolidine (B1195125) ring, and the ethanol (B145695) side chain. rsc.orgnih.gov The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) reveal the spatial relationships between neighboring protons. rsc.orgrsc.org

For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The protons on the oxazolidine ring and the ethanol substituent will have characteristic shifts and coupling patterns that allow for their unambiguous assignment. rsc.orgrsc.org The stability of oxazolidine derivatives can also be studied using ¹H NMR, with factors such as electron-withdrawing or -donating substituents on the phenyl ring influencing the rate of hydrolysis. nih.gov

Table 1: Representative ¹H NMR Data for Oxazolidine-Related Structures

| Compound | Solvent | Key Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| (S)-1-Phenylethanol | CDCl₃ | 1.48 (d, J = 6.4 Hz, 3H), 1.91 (s, 1H), 4.85 (q, J = 4.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 7.26 (d, J = 7.2 Hz, 2H) rsc.org |

| 1-(2-Chlorophenyl)ethanol | CDCl₃ | 1.48 (d, J = 6.5 Hz, 3H), 5.26 (t, J = 6.3 Hz, 1H), 7.18 (t, J = 7.4 Hz, 1H), 7.26 (d, J = 7.5 Hz, 1H), 7.56 (d, J = 7.6 Hz, 1H) rsc.org |

| 2-Phenylethanol (B73330) | CDCl₃ | Not explicitly detailed in search results. |

| 2-Azido-1-phenylethanol | CDCl₃ | 2.49 (s, 1H), 3.35-3.52 (m, 2H), 4.84 (dd, 1H, J = 8.0, 4.0 Hz), 7.35 (m, 5H) scielo.br |

This table presents a selection of ¹H NMR data for compounds structurally related to this compound to illustrate typical chemical shifts and coupling patterns.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. rsc.orgrsc.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).

For example, the carbon atoms of the phenyl group will resonate in the aromatic region (typically δ 125-145 ppm). rsc.org The carbons of the oxazolidine ring and the ethanol side chain will appear at higher fields, with their specific chemical shifts providing valuable structural information. rsc.orgrsc.orgrsc.org

Table 2: Representative ¹³C NMR Data for Oxazolidine-Related Structures

| Compound | Solvent | Key Carbon-13 Chemical Shifts (δ, ppm) |

| (S)-1-Phenylethanol | CDCl₃ | 21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9 rsc.org |

| 2-Phenoxyethanol | CDCl₃ | Not explicitly detailed in search results. chemicalbook.com |

| Phenethyl alcohol | Not specified | Not explicitly detailed in search results. chemicalbook.com |

| 2-Azido-1-phenylethanol | CDCl₃ | 58.0, 73.3, 125.9, 128.6, 140.5 scielo.br |

This table provides a selection of ¹³C NMR data for compounds with structural similarities to this compound to exemplify typical carbon chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. rsc.orgrsc.orgrsc.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations are recorded as absorption bands in the IR spectrum.

For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-O and C-N stretches associated with the oxazolidine ring. rsc.orgscielo.br The presence and position of these bands provide direct evidence for the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Oxazolidine-Related Compounds

| Functional Group | Typical Absorption Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | 2-Azido-1-phenylethanol: 3400 scielo.br |

| C-H Stretch (Aromatic) | 3000-3100 | (S)-1-Phenylethanol: Not specified, but expected in this region. rsc.org |

| C-H Stretch (Aliphatic) | 2850-3000 | (S)-1-Phenylethanol: Not specified, but expected in this region. rsc.org |

| C=C Stretch (Aromatic) | 1400-1600 | (S)-1-Phenylethanol: 1514, 1451 rsc.org |

| C-O Stretch | 1000-1300 | (S)-1-Phenylethanol: 1089 rsc.org |

This table highlights the expected IR absorption regions for the main functional groups present in molecules similar to this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can also reveal details about its structure through the analysis of fragmentation patterns. rsc.org For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The fragmentation pattern, which arises from the breakdown of the molecule in the mass spectrometer, can provide further structural clues. For example, the loss of the ethanol side chain or fragmentation of the oxazolidine ring would produce characteristic fragment ions, helping to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.org

Advanced Spectroscopic Techniques in Oxazolidine Chemistry

Beyond the core techniques of NMR, IR, and MS, other advanced spectroscopic methods can be employed in the study of oxazolidines and related compounds.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. rsc.orgyoutube.com The UV-Vis spectrum of this compound would show absorption bands corresponding to the electronic excitations of the phenyl group. rsc.org

Near-Infrared (NIR) Spectroscopy : NIR spectroscopy can also be used for the characterization of organic compounds, often providing complementary information to mid-infrared spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy : Also known as Electron Spin Resonance (ESR), EPR is a technique used to study compounds with unpaired electrons (radicals). osti.govnih.gov While this compound itself is not a radical, EPR can be used to study related complexes or reaction intermediates that may be paramagnetic. osti.gov For instance, it has been used to study the redox state of metal complexes involved in catalytic reactions. osti.govnih.gov

Theoretical and Computational Investigations of 2 2 Phenyloxazolidin 3 Yl Ethanol and Its Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal method for investigating the electronic characteristics of organic molecules, including oxazolidine (B1195125) derivatives. These studies typically employ functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) to optimize molecular geometry and calculate electronic properties. nih.govresearchgate.net

A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and polarizability. A small energy gap suggests that the molecule can be easily excited, correlating with high chemical reactivity. nih.gov

For analogous oxazolidine-containing compounds, DFT calculations have determined HOMO-LUMO energy gaps in the range of 3.42 to 3.605 eV. nih.govijcce.ac.ir These values provide an estimate for the reactivity of the 2-(2-phenyloxazolidin-3-yl)ethanol scaffold.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich and electron-deficient regions. nih.gov In these maps, red-colored areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-deficient), which are prone to nucleophilic attack. nih.gov For oxazolidine structures, the oxygen atoms of the ring and the hydroxyl group typically appear as electron-rich centers, making them potential sites for hydrogen bonding and interaction with electrophiles. nih.gov

Table 1: Representative FMO Data for Analogous Heterocyclic Compounds from DFT Studies

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Benzothiazine-Oxazolidinone Derivative | -5.44 | -2.02 | 3.42 | nih.gov |

| Pyrimidinyl Phosphonate Derivative | - | - | 3.605 | ijcce.ac.ir |

This table presents data from similar heterocyclic systems to infer the electronic properties of this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the complex reaction pathways involving oxazolidine derivatives. Theoretical calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies, which helps in understanding reaction feasibility and selectivity.

One area of investigation is the formation of the oxazolidine ring itself. For instance, DFT calculations have been used to model the mechanism of oxazolidine formation from chiral hydroxyalkyl-functionalized imidazolinium salts, demonstrating a pathway that leads to optically pure products in high yields. researchgate.net Such models are crucial for optimizing synthetic strategies.

Furthermore, computational studies can predict the reactivity of the functional groups within this compound, such as the ethanol (B145695) side chain. The oxidation of ethanol is a well-studied process, with computational models exploring various pathways, including dehydrogenation to form acetaldehyde (B116499) or complete oxidation. nih.govmdpi.com Kinetic modeling of ethanol oxidation on catalyst surfaces reveals complex reaction networks involving multiple steps and intermediates, such as adsorbed acetaldehyde and acetate (B1210297) species. mdpi.com While these studies are often conducted in the context of electrocatalysis, the fundamental principles of C-C and C-O bond activation are relevant to the potential metabolic or synthetic transformations of the ethanol moiety on the oxazolidine scaffold. nih.govresearchgate.net

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its chemical and biological activity. Computational methods, including DFT and Hartree-Fock (HF) calculations, are used to determine the most stable conformations of the molecule. researchgate.net

The five-membered oxazolidine ring is not planar and typically adopts a puckered conformation to minimize torsional and steric strain. For related oxazolidine rings, calculations have identified an "envelope" conformation as a stable form, where one atom is positioned out of the plane formed by the other four. nih.gov The specific atom at the "flap" position can vary, leading to different envelope conformers with distinct energy levels.

The C-N bond connecting the ethanol group to the ring.

The C-C bond of the ethanol side chain.

The C-C bond linking the phenyl group to the oxazolidine ring.

Computational analysis can predict the preferred dihedral angles for these rotations, identifying the lowest-energy rotamers. This analysis is crucial for predicting how the molecule might interact with other molecules, such as enzymes or chiral catalysts. Theoretical studies on similar chiral oxazolidinones have shown that the optimized geometries obtained from DFT calculations are in excellent agreement with experimental data from X-ray crystallography. researchgate.net This validates the use of computational methods for making accurate stereochemical predictions and understanding the conformational preferences that govern asymmetric synthesis and molecular recognition events. rsc.org

Biological Activity Profiles of Oxazolidine Derivatives and Mechanistic Insights Non Clinical Focus

Investigation of Antioxidant Properties

The capacity of oxazolidine (B1195125) derivatives to counteract oxidative stress is a field of growing interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions.

The antioxidant potential of various oxazolidine derivatives has been evaluated using a range of in vitro assays. These assays typically measure the compound's ability to scavenge synthetic free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net For instance, a study on novel isoxazoline (B3343090) derivatives, which share a similar heterocyclic core, demonstrated significant antioxidant activity in both DPPH and ABTS assays. nih.gov Another study highlighted that the antioxidant capacity of certain compounds is concentration-dependent. researchgate.net

The antioxidant activity of phenolic compounds, which can be incorporated into oxazolidine structures, is well-documented. nih.govresearchgate.net Their effectiveness in scavenging free radicals is often attributed to the presence of hydroxyl groups on the aromatic ring. nih.gov The evaluation of coordination compounds with antioxidant ligands has also shown promise in mitigating ROS toxicity. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Heterocyclic Compounds This table is representative of data found in the cited literature for related heterocyclic compounds, as specific data for 2-(2-phenyloxazolidin-3-yl)ethanol was not available.

| Compound Class | Assay | Observed Activity | Reference |

|---|---|---|---|

| Isoxazoline Derivatives | DPPH, ABTS | Compound 9 showed higher antioxidant activity. | nih.gov |

| Flavonoids | DPPH, ABTS, Hydroxyl Radical Scavenging | Activity was positively correlated with concentration. | researchgate.net |

| Coordination Compounds | DPPH | Complexes presented moderate antioxidant activity. | nih.gov |

The primary mechanisms by which antioxidant compounds scavenge free radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a radical, thereby neutralizing it. nih.gov The SET mechanism involves the transfer of an electron from the antioxidant to the radical. nih.gov The efficiency of a phenolic antioxidant is often linked to the stability of the resulting phenoxyl radical. nih.gov

Assessment of Antimicrobial Efficacy

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Oxazolidinone derivatives, a class of synthetic antibiotics, have emerged as a significant area of research in this field.

Oxazolidinones exhibit potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Their unique mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex. nih.gov This distinct target means that cross-resistance with other antibiotic classes is less likely.

Numerous studies have synthesized and evaluated novel oxazolidinone derivatives for their antibacterial efficacy. For example, certain derivatives have shown potent activity against various pathogens, including linezolid-resistant S. aureus. nih.govnih.gov Research has also explored the development of oxazolidinone-containing hybrids to combat MRSA. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of these compounds. nih.gov Some synthesized oxazolidinone derivatives have demonstrated MIC values as low as <0.125 to 1 µg/mL against Gram-positive strains. nih.govresearchgate.netresearchgate.net The bacteriostatic activity of 2-phenylethanol (B73330) and its derivatives, which share a structural component with the target compound, has been linked to their ability to partition into and disrupt bacterial membranes. nih.gov

**Table 2: Antibacterial Activity of Selected Oxazolidinone Derivatives against Staphylococcus aureus*** *This table is representative of data found in the cited literature for various oxazolidinone derivatives.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Oxazolidinone with benzoxazinone (B8607429) C-ring (8c) | S. aureus (various strains) | <1 | nih.gov |

| Oxazolidinone with methyl carbamate (B1207046) side chain (12g) | S. aureus (including linezolid-resistant) | <0.5 | nih.gov |

| Oxazolidinone with thioacetamide (B46855) side chain (12h) | S. aureus (including linezolid-resistant) | <0.125 | nih.gov |

| LCB01-0648 | Linezolid-resistant S. aureus | Potent activity reported | nih.gov |

Exploration of Antiproliferative and Cytotoxic Effects

The potential of oxazolidine and related heterocyclic compounds as anticancer agents is an active area of investigation. These studies typically involve screening compounds against various cancer cell lines to determine their ability to inhibit cell growth or induce cell death.

A variety of oxazolidine and isoxazolidine (B1194047) derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. benthamdirect.comumsida.ac.idmdpi.com These assays, such as the MTT assay, measure cell viability after exposure to the test compound. nih.gov The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

For example, a study on 2,3,4-trisubstituted-oxazolidine derivatives identified compounds with significant activity against HL60 promyelocytic leukemia cells (IC50 in the low micromolar range) and MDA-MB231 breast cancer cells. benthamdirect.com Another study on isoxazolidine derivatives reported selective antitumor activity against MCF-7 breast cancer cells. umsida.ac.idumsida.ac.id Furthermore, some 5-(carbamoylmethylene)-oxazolidin-2-ones displayed a wide range of cytotoxicity against MCF-7 and HeLa cancer cell lines, with one compound showing IC50 values of 17.66 µM and 31.10 µM, respectively. nih.gov This particular compound was also shown to induce apoptosis, or programmed cell death. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Oxazolidine and Isoxazolidine Derivatives This table is representative of data found in the cited literature for various oxazolidine and related heterocyclic compounds.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Oxazolidine derivative 7e (p-NO2, S) | HL60 (promyelocytic leukemia) | 4 | benthamdirect.com |

| Oxazolidine derivative 7e (p-NO2, S) | MDA-MB231 (breast cancer) | 37 | benthamdirect.com |

| Oxazolidine derivative 7m (p-COOCH3, S) | HL60 (promyelocytic leukemia) | 5 | benthamdirect.com |

| Oxazolidine derivative 7m (p-COOCH3, S) | MDA-MB231 (breast cancer) | 25 | benthamdirect.com |

| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | MCF-7 (breast cancer) | 17.66 | nih.gov |

| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | HeLa (cervical cancer) | 31.10 | nih.gov |

| Isoxazolidine derivative (IZ3) | MCF-7 (breast cancer) | 32.49 µg/ml | umsida.ac.idumsida.ac.id |

Mechanistic Basis of Cell Growth Inhibition

Comprehensive searches of scientific literature and bioactivity databases did not yield specific studies investigating the mechanistic basis of cell growth inhibition for this compound. Consequently, there is no available data on its potential activity as an inhibitor of focal adhesion kinase (FAK), tyrosine kinases, or acid ceramidase.

Enzymatic and Receptor Modulatory Studies

Specific research into the enzymatic and receptor modulatory effects of this compound is not present in the available scientific literature. The following subsections reflect this lack of data.

No studies were identified that evaluated the inhibitory activity of this compound against GABA aminotransferase (GABA-AT).

There is no published research or data concerning the inhibitory effects of this compound on acid ceramidase. While other heterocyclic compounds have been investigated as inhibitors of this enzyme, this specific molecule has not been the subject of such studies.

An extensive review of the literature found no studies specifically investigating the potential for this compound to act as an inhibitor of the aromatase enzyme. While some oxazolidinone derivatives have been explored for aromatase inhibition, research on this particular compound is not available.

Applications in Organic Synthesis

Role as Key Synthetic Intermediates

Synthetic intermediates are the stepping stones in the construction of more complex molecules. The value of an intermediate is determined by its accessibility and the chemical handles it possesses for further transformation. 2-(2-phenyloxazolidin-3-yl)ethanol is structurally primed for such a role. The hydroxyl group of the ethanol (B145695) substituent can be readily converted into a variety of other functional groups or used as a point of attachment for extending the carbon skeleton.

While specific, large-scale applications of this compound as a key intermediate are not extensively documented in dedicated studies, its constituent parts are well-established in synthesis. The 2-phenyloxazolidine core is a stable heterocyclic system, and the N-hydroxyethyl side chain is a common feature in many biologically active molecules and ligands. For instance, related N-substituted hydroxyethyl (B10761427) compounds are used in the synthesis of pharmaceuticals and other functional materials. The synthesis of N-(2-hydroxyethyl)piperazine, for example, is a crucial industrial process for producing precursors to polyurethane catalysts google.com. Similarly, N-(2-hydroxyethyl)pyrrolidone is a component in topical pharmaceutical compositions googleapis.com. This precedence highlights the synthetic utility of the N-(2-hydroxyethyl) moiety present in the target molecule.

Utility as Chiral Auxiliaries in Asymmetric Transformations

One of the most powerful strategies in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. rsc.org

Oxazolidines and their derivatives, particularly oxazolidinones, are among the most successful classes of chiral auxiliaries. nih.gov They are widely used in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The chiral environment created by the auxiliary shields one face of the reactive center (e.g., an enolate), forcing an incoming reagent to attack from the less sterically hindered face, thus leading to the formation of one diastereomer in excess.

Chiral 1,3-oxazolidine ligands, which share the core structure of the title compound, have gained attention for their use in asymmetric catalysis due to their rigid and tunable structures. researchgate.net They can be synthesized from a wide variety of readily available amino alcohols, allowing for the modular creation of diverse ligands for reactions like asymmetric alkylations, cycloadditions, and aldol reactions. researchgate.net

While the parent compound this compound itself is not a classic Evans-type auxiliary, its chiral 2-phenyloxazolidine core, derived from either (R)- or (S)-phenylglycinol, has the necessary stereochemical information to direct reactions. The nitrogen atom can be acylated to form an N-acyl oxazolidine (B1195125), which can then be used in stereoselective transformations. For example, studies on related N-substituted ethyl 4-phenyloxazolidine-2-carboxylates have demonstrated the diastereoselective nature of reactions involving the oxazolidine ring derived from phenylglycinol. rsc.orgresearchgate.net The principle of using the chiral oxazolidine to control stereochemistry is well-established, suggesting a clear, albeit underexplored, potential for this compound in this capacity.

Table 1: Common Asymmetric Transformations Using Chiral Oxazolidine-based Auxiliaries

| Asymmetric Reaction | General Substrate | Typical Reagents | Stereochemical Outcome |

|---|---|---|---|

| Alkylation | N-acyloxazolidinone | Base (e.g., LDA, NaHMDS), Alkyl halide | Formation of a new C-C bond with high diastereoselectivity. |

| Aldol Reaction | N-acyloxazolidinone | Lewis acid (e.g., Bu₂BOTf), Aldehyde | Formation of syn or anti aldol adducts with two new stereocenters. |

| Diels-Alder Reaction | N-enoyloxazolidinone | Diene, Lewis acid | Formation of chiral cyclic products with controlled endo/exo selectivity. |

Scaffold Design for Novel Organic Molecules

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of diverse molecules. This approach is central to medicinal chemistry and materials science for discovering new compounds with desired properties. researchgate.net Chiral scaffolds are particularly valuable as they allow for the creation of enantiomerically pure molecules, which is often a requirement for pharmaceuticals.

This compound is an attractive candidate for scaffold design. It possesses several key features:

A rigid heterocyclic core: The oxazolidine ring provides a defined three-dimensional structure.

A defined stereocenter: The phenyl-bearing carbon at the 2-position introduces chirality.

Multiple points for diversification: The hydroxyl group is a prime site for modification (e.g., etherification, esterification, or conversion to an amine). The phenyl ring can also be substituted to introduce further diversity.

By utilizing these features, this compound can serve as the foundation for building a range of more complex molecules. For example, the hydroxyl group could be used to attach the scaffold to a polymer support for solid-phase synthesis or to link it to other molecular fragments to build libraries of compounds for biological screening. The concept of using chiral 1,3-oxazines, a related class of heterocycles, to construct complex helical frameworks demonstrates how such building blocks can be used to create unique and well-defined molecular architectures. researchgate.net While specific examples of using this compound as a central scaffold are not prominent in the literature, its structural attributes align perfectly with the principles of modern scaffold-based drug discovery and material design.

Table 2: Potential Diversification Points of the this compound Scaffold

| Position | Functional Group | Potential Modifications | Resulting Functionality |

|---|---|---|---|

| Ethanol Side Chain | Hydroxyl (-OH) | Esterification, Etherification, Oxidation, Substitution | Linker, Pharmacophore, Ligand attachment site |

| Phenyl Ring | Aromatic C-H | Electrophilic Aromatic Substitution | Modulation of electronic and steric properties |

| Oxazolidine Nitrogen | Tertiary Amine | Quarternization, Ring Opening | Alteration of basicity and chemical stability |

Future Research Directions for 2 2 Phenyloxazolidin 3 Yl Ethanol

Development of Advanced and Sustainable Synthetic Methodologies

The traditional synthesis of oxazolidines often involves the condensation of β-amino alcohols with aldehydes or ketones. acs.orgnih.gov While effective, these methods can sometimes rely on harsh conditions or hazardous reagents. Future research will undoubtedly focus on creating more advanced and sustainable synthetic pathways to 2-(2-phenyloxazolidin-3-yl)ethanol and its derivatives. The principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and employing environmentally benign solvents and catalysts, will be paramount. researchgate.netsphinxsai.com

Key areas for investigation include:

Catalytic Innovations: Exploring novel catalysts, such as recyclable copper-based systems in ionic liquids, can offer efficient and greener routes to the oxazolidinone core, which is related to the oxazolidine (B1195125) structure. researchgate.net The development of biocatalytic methods, using enzymes or whole-cell systems like Baker's Yeast, presents an opportunity for highly selective and environmentally friendly synthesis under mild conditions. researchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, improved safety, and higher yields, representing a significant advancement in manufacturing efficiency.

Alternative Starting Materials: Investigating the use of non-traditional and renewable starting materials instead of petroleum-derived precursors will be a critical step towards sustainability.

Table 1: Comparison of Synthetic Approaches for Oxazolidine Scaffolds

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Catalysts | Often requires stoichiometric strong acids/bases. | Recyclable metal catalysts, organocatalysts, biocatalysts. researchgate.net |

| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, supercritical fluids. |

| Efficiency | May have lower atom economy and generate more waste. | Higher atom economy, minimized waste streams. sphinxsai.com |

| Conditions | Often requires high temperatures and pressures. | Milder reaction conditions, reduced energy consumption. |

Refined Stereochemical Control in Oxazolidine Synthesis

The this compound molecule contains a stereocenter at the C2 position of the oxazolidine ring, bearing the phenyl group. The stereochemistry of this and other potential chiral centers in derivatives is crucial, as different enantiomers and diastereomers often exhibit vastly different biological activities and material properties. Therefore, a major thrust of future research will be the refinement of stereochemical control during synthesis.

Current asymmetric strategies provide a strong foundation. researchgate.net Organocatalytic methods, for instance, have been developed for the asymmetric synthesis of various oxazolidines, achieving high enantioselectivity through the use of chiral catalysts like squaramides. rsc.org Another powerful technique is the use of metal-based catalysts, such as ruthenium(II)-NHC complexes, for asymmetric hydrogenation to produce optically active oxazolidinones with excellent enantiomeric excess (ee). rsc.org Bisphosphine-catalyzed mixed double-Michael reactions also provide efficient access to asymmetrically substituted oxazolidines. nih.gov

Future efforts should aim to:

Develop catalysts with even higher selectivity for the specific 2-phenyl-substituted oxazolidine core.

Create methodologies that allow for the selective synthesis of any desired stereoisomer (diastereoselectivity and enantioselectivity).

Explore dynamic kinetic resolution processes to convert racemic mixtures into a single desired enantiomer, thereby maximizing theoretical yield.

Table 2: Selected Asymmetric Strategies for Oxazolidine Ring Formation

| Method | Catalyst/Auxiliary | Key Feature | Reported Efficiency |

| Asymmetric Hydrogenation | Ruthenium(II)–NHC complex | Hydrogenation of 2-oxazolones to chiral 2-oxazolidinones. | Up to 99% yield, 96% ee. rsc.org |

| Double-Michael Reaction | Bisphosphines | Annulation of β-amino alcohols and electron-deficient acetylenes. | Excellent yields and high diastereoselectivities. nih.gov |

| Domino Reaction | Hydroquinine derived squaramide | Asymmetric N,O-acetalization/aza-Michael addition. | Good yields, up to >99% ee. rsc.org |

Discovery of Novel Derivatization Pathways and Functionalization

The inherent functionality of this compound makes it an ideal candidate for derivatization. The primary alcohol, the aromatic phenyl ring, and the heterocyclic core itself are all sites for potential chemical modification. Future research will extensively explore these pathways to generate libraries of novel compounds with diverse properties.

Side-Chain Modification: The terminal hydroxyl group of the ethanol (B145695) side chain is a prime target for esterification or etherification to introduce new functional groups, potentially altering solubility, reactivity, and biological interactions.

Aromatic Ring Functionalization: The phenyl group can be functionalized through electrophilic aromatic substitution reactions to introduce substituents (e.g., halogens, nitro, or alkyl groups) that can modulate the electronic properties and steric profile of the molecule.

Ring Opening and Transformation: The oxazolidine ring can undergo reductive ring-opening to yield highly functionalized 1,3-amino alcohols, which are valuable building blocks in their own right for further synthesis. researchgate.netpolyu.edu.hk This opens up an entirely new dimension of chemical space accessible from the parent compound. Bisoxazolidines, which contain two oxazolidine rings, are used as performance modifiers in polymers, and the hydroxyl group on this compound could serve as a handle to create such materials. wikipedia.org

Table 3: Potential Functionalization Reactions

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functionality |

| Ethanol -OH | Esterification | Acyl chlorides, Carboxylic acids | Esters |

| Ethanol -OH | Etherification | Alkyl halides | Ethers |

| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro group |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo group |

| Oxazolidine Ring | Reductive Cleavage | Raney Nickel, H₂ | N-substituted 3-amino-3-phenylpropan-1-ol |

In-depth Mechanistic Elucidation of Biological Interactions

While the oxazolidinone class is famous for its antibiotics like Linezolid, which inhibit bacterial protein synthesis, the biological activities of this compound itself are not well-defined. nih.govtandfonline.comacs.orgnih.gov A significant area for future research is to investigate its interactions with various biological systems to uncover potential new applications. Derivatives of 2-phenylethanol (B73330) have been shown to have bacteriostatic activity that correlates with their ability to bind to and disrupt cell membranes. nih.gov

Future studies should include:

Broad Biological Screening: Testing the compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and whole-cell assays (e.g., anticancer, anti-inflammatory, antifungal). nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule and assessing how these changes affect its biological activity. nih.govnih.govpan.plfigshare.com This is crucial for optimizing lead compounds.

Biophysical and Structural Studies: Employing techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to understand the precise molecular interactions between the compound and its biological target at an atomic level.

Integration of Computational and Experimental Approaches for Design and Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. nih.gov This integrated approach can significantly accelerate the discovery and optimization of new derivatives of this compound.

In Silico Screening: Computational tools can be used to perform virtual screenings of large compound libraries to identify derivatives with a high probability of interacting with a specific biological target. nih.govresearchgate.net Molecular docking studies can predict the binding modes and affinities of these derivatives within the active site of a protein. nih.govresearchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the molecular structure, electronic properties, and reactivity of the compound and its derivatives, providing fundamental insights that can explain experimental observations. nih.govresearchgate.net ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be predicted computationally to assess the "drug-likeness" of new designs early in the discovery process. nih.govnih.gov

Table 4: Computational Tools in Drug Design and Discovery

| Computational Method | Application for this compound Research |

| Molecular Docking | Predict binding affinity and orientation at a biological target site. nih.govresearchgate.net |

| Virtual Screening | Identify promising new derivatives from large virtual libraries. nih.gov |

| DFT Calculations | Determine optimized geometry, electronic structure, and reactivity. nih.govresearchgate.net |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of new derivatives. nih.gov |

| QSAR | Develop models that correlate chemical structure with biological activity. |

By systematically pursuing these future research directions, the scientific community can fully explore the chemical versatility and potential applications of this compound, paving the way for innovations in synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-phenyloxazolidin-3-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of oxazolidinone precursors or condensation reactions involving ethanolamine derivatives. For example, refluxing intermediates in absolute ethanol (20–30 mL/g substrate) under inert atmosphere (e.g., nitrogen) for 3–6 hours has been effective in similar oxazolidinone syntheses . Key parameters include temperature control (70–80°C), stoichiometric ratios (1:1 molar equivalents for nucleophilic agents), and purification via recrystallization from ethanol. Monitor reaction progress using TLC with ethyl acetate/acetic acid (99:1) as the mobile phase .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm the oxazolidin ring protons (δ 3.5–4.5 ppm for N–CH2–O groups) and aromatic protons (δ 7.2–7.8 ppm for phenyl substituents) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect byproducts.

- Melting Point Analysis : Compare observed values with literature data to identify discrepancies caused by polymorphic forms .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol is a preferred solvent due to its moderate polarity and compatibility with oxazolidinone derivatives. For high-yield recrystallization:

- Dissolve the crude product in hot ethanol (60–70°C) at a 1:10 (w/v) ratio.

- Cool slowly to 4°C to promote crystal formation.

- Filter under reduced pressure and dry under vacuum (40°C, 24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from stereochemical variations or solvent effects. To address this:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as done for benzodiazepin-2-yl-phenol derivatives ).

- Dynamic NMR : Study rotational barriers of the oxazolidin ring in DMSO-d6 or CDCl3 to identify conformational isomers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to validate assignments .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies:

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for oxazolidinone analogs) .

- Light Sensitivity : Expose to UV-Vis light (254 nm) and monitor photodegradation using HPLC with diode-array detection .

Q. How can researchers investigate the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Substitution : React with alkyl halides (e.g., ethyl chloroacetate) in ethanol under reflux to functionalize the hydroxyl group .

- Electrophilic Aromatic Substitution : Perform nitration or halogenation on the phenyl ring using HNO3/H2SO4 or Br2/FeBr3, respectively. Monitor regioselectivity via 1H NMR .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates and propose mechanisms .

Methodological Notes

- Safety Protocols : Always handle hygroscopic intermediates under inert atmospheres (e.g., argon) and use gloves/eye protection (WGK 3 hazard level) .

- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries for thermodynamic properties (e.g., vapor pressure, solubility) .

- Ethical Reporting : Adhere to ISO 17034 standards for synthetic compound certification and disclose conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.